molecular formula H3C-(CH2)7-CH3<br>C9H20<br>C9H20 B165478 2,2,5-Trimethylhexane CAS No. 3522-94-9

2,2,5-Trimethylhexane

Cat. No. B165478
CAS RN: 3522-94-9
M. Wt: 128.25 g/mol
InChI Key: HHOSMYBYIHNXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5-Trimethylhexane is an alkane with the molecular formula C9H20 . It is also known by other names such as Hexane, 2,2,5-trimethyl- . It has a clear, colorless appearance and a faint aliphatic hydrocarbon odor .


Molecular Structure Analysis

The molecular weight of 2,2,5-Trimethylhexane is 128.25 g/mol . The IUPAC name for this compound is 2,2,5-trimethylhexane . The InChI representation is InChI=1S/C9H20/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3 . The Canonical SMILES representation is CC©CCC©©C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 128.25 g/mol . It has a complexity of 64.6 and does not have any hydrogen bond donor or acceptor count . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Conformational Studies

2,2,5-Trimethylhexane has been extensively studied in the context of molecular conformation. Research using vibrational spectra and internal rotation studies revealed that 2,2,5-trimethylhexane, along with similar compounds, exists in a mixture of molecular conformations (Adil et al., 1990). Further studies have confirmed this, showing that different molecular conformations of 2,2,5-trimethylhexane can be identified using infrared and Raman spectra (Crowder, 1986).

Combustion and Ignition Research

Research into the combustion properties of 2,2,5-trimethylhexane has provided insights into how the compound behaves in reactions leading to cool flames and two-stage ignition. This research is particularly relevant for understanding the combustion behavior of binary mixtures containing 2,2,5-trimethylhexane (Cullis & Foster, 1974).

Environmental Applications

In environmental science, 2,2,5-trimethylhexane's role in the diffusion of hydrocarbon vapors from contaminated soil has been studied. This research is vital for understanding how to manage and remediate contaminated sites, particularly those impacted by hydrocarbon spills (Ostendorf et al., 1993).

Medical Diagnostics

In the medical field, 2,2,5-trimethylhexane has been identified as a potential biomarker in the breath for the diagnosis of type 2 diabetes mellitus. This highlights its potential utility in non-invasive diagnostic tools for chronic diseases (Yan et al., 2014).

Material Science

2,2,5-Trimethylhexane is also relevant in material science, particularly in the study of polymers and their dynamics. Research in this area focuses on understanding how molecular structure affects properties like viscosity and reactivity under various conditions (Valencia-Jaime et al., 2019).

Safety And Hazards

2,2,5-Trimethylhexane is a flammable liquid. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised . In case of a spill or leak, it is recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

2,2,5-trimethylhexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20/c1-8(2)6-7-9(3,4)5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOSMYBYIHNXNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073326
Record name Hexane, 2,2,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid. Pungent, acrid odor.
Record name 2,2,5-Trimethylhexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14612
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

16.6 [mmHg]
Record name 2,2,5-Trimethylhexane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14612
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

2,2,5-Trimethylhexane

CAS RN

3522-94-9
Record name 2,2,5-Trimethylhexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3522-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5-Trimethylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003522949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Trimethylhexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65657
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexane, 2,2,5-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0073326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5-trimethylhexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.489
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2,5-TRIMETHYLHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGW1Z6985E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,5-Trimethylhexane
Reactant of Route 2
Reactant of Route 2
2,2,5-Trimethylhexane
Reactant of Route 3
Reactant of Route 3
2,2,5-Trimethylhexane
Reactant of Route 4
Reactant of Route 4
2,2,5-Trimethylhexane
Reactant of Route 5
Reactant of Route 5
2,2,5-Trimethylhexane
Reactant of Route 6
Reactant of Route 6
2,2,5-Trimethylhexane

Citations

For This Compound
1,160
Citations
JH Weber - Industrial & Engineering Chemistry, 1956 - ACS Publications
BECAUSE separation by fractional distillation is common to many chemical industries, data on vapor-liquid equilib-rium are of great importance. In the present investigation the vapor-…
Number of citations: 19 pubs.acs.org
G Castello, F Grandi, S Munari - Radiation Research, 1975 - meridian.allenpress.com
The gamma radiolysis of liquid 2,2,4-trimethylpentane and 2,2,5-trimethylhexane at room temperature was investigated under vacuum, at different doses. The effect of some additives …
Number of citations: 5 meridian.allenpress.com
DG Botteron, GP Shulman - The Journal of Organic Chemistry, 1962 - ACS Publications
Derivatives of 2, 2, 5-trimethylhexane with sub-stituents in the 4-position provide the simplest structure for study of elimination reactions in which hydrogen atoms on a highly hindered …
Number of citations: 6 pubs.acs.org
RB King, A Efraty - Journal of the American Chemical Society, 1972 - ACS Publications
Reactions of 5-acetyl-l, 2, 3, 4, 5-pentamethylcyclopentadiene,(CH3) sC5COCH3, with metal carbonyls provide a convenient route to various pentamethylcyclopentadienyl metal …
Number of citations: 124 pubs.acs.org
A Adil, G Turrell, G Vergoten, RG Snyder - Chemical physics, 1990 - Elsevier
The temperature dependence of infrared and Raman band intensities has been used to study conformational equilibrium in 2,2,5-trimethylhexane and 2,3,3,4-tetramethylpentane. The …
Number of citations: 6 www.sciencedirect.com
GA Crowder - Spectroscopy letters, 1986 - Taylor & Francis
Conformational Analysis of 3,3,4-Trimethylhexane and 2,2,5-Trimethylhexane Page 1 SPECTROSCOPY LETTERS, 19(8), 897-903 (1986) CONFORMATIONAL ANALYSIS OF 3,3,4-TRIMETHYLHEXANE …
Number of citations: 4 www.tandfonline.com
WD Good - Journal of Chemical and Engineering Data, 1969 - ACS Publications
The enthalpies of combustion of 11 isomeric nonanes were determined by oxygenbomb combustion calorimetry. Enthalpies of combustion were computed from measure-ments of mass …
Number of citations: 66 pubs.acs.org
CF Cullis, CD Foster - Combustion and flame, 1974 - Elsevier
Detailed investigations of the combustion in of binary mixtures of n-decane and 2,2,5-trimethylhexane have provided useful information about the way in which the separate fuel …
Number of citations: 39 www.sciencedirect.com
RW KISER, GD Johnson… - Journal of Chemical and …, 1961 - ACS Publications
In STUDIES of complexes of urea and thiourea with various hydrocarbons (14) it was necessary to know the solubilities of these hydrocarbons in methanol. A literature search showed …
Number of citations: 92 pubs.acs.org
A Schneider, RM Kennedy - Journal of the American Chemical …, 1951 - ACS Publications
2-Methylpentane, 3-methylpentane, 2, 3-dimethylbutane, 2, 3-dimethylpentane and 2, 4-dimethylpentane were largely iso-merized and caused to disproportionate to lower and higher …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.